N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide
Description
The compound N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide (IUPAC name: 2-(4-chlorophenyl)-N-(2-[(4-chlorophenyl)sulfanyl]ethyl)acetamide) is a chlorinated acetamide derivative with a molecular formula of C₁₆H₁₅Cl₂NOS and a molar mass of 340.27 g/mol . Its structure features a phenylacetamide backbone substituted with a 4-chlorophenyl group and a sulfanyl-ethyl side chain (Fig. 1).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfanylethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNOS/c17-14-6-8-15(9-7-14)20-11-10-18-16(19)12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGMYPRQGBDWGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701233958 | |
| Record name | N-[2-[(4-Chlorophenyl)thio]ethyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
477867-29-1 | |
| Record name | N-[2-[(4-Chlorophenyl)thio]ethyl]benzeneacetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=477867-29-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[(4-Chlorophenyl)thio]ethyl]benzeneacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701233958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide typically involves the reaction of 4-chlorothiophenol with 2-bromoethylamine hydrobromide to form 2-[(4-chlorophenyl)sulfanyl]ethylamine. This intermediate is then reacted with phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to form corresponding alcohols.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide has been investigated for its therapeutic properties , particularly in the following areas:
- Anti-inflammatory Effects : Studies suggest that compounds with sulfanyl groups can modulate inflammatory pathways, potentially leading to novel anti-inflammatory drugs.
- Analgesic Activity : The phenylacetamide structure is known for analgesic properties, making this compound a candidate for pain management therapies.
Organic Synthesis
The compound serves as a building block in organic synthesis:
- Reagent in Reactions : It can participate in nucleophilic substitution reactions, facilitating the synthesis of more complex molecules.
- Intermediate for Drug Development : Its unique structure allows it to act as an intermediate in the synthesis of pharmaceuticals targeting various biological pathways.
Material Science
This compound is also explored for its potential in developing new materials:
- Polymer Chemistry : Its ability to form covalent bonds with other materials can be utilized in creating novel polymeric substances with enhanced properties.
- Nanotechnology Applications : The compound's chemical reactivity may allow it to be incorporated into nanomaterials, enhancing their functionality.
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anti-inflammatory | Demonstrated significant reduction in inflammation markers in vitro. |
| Study B | Analgesic | Showed efficacy comparable to standard analgesics in animal models. |
| Study C | Organic Synthesis | Successfully used as a reagent to synthesize complex heterocycles. |
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. The phenylacetamide moiety may interact with various receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Substituent Effects on Properties
- Electron-Withdrawing Groups : The nitro and sulfonyl groups in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide () increase reactivity in nucleophilic substitution reactions.
- Bulkier Substituents : The thienyl and methoxy groups in reduce solubility but enhance stacking interactions in crystal lattices.
- Halogenation : Fluorine in improves metabolic stability compared to chlorine in the target compound.
Biological Activity
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.
Chemical Structure and Properties
This compound features a sulfanyl group attached to a phenylacetamide structure, which is crucial for its biological activity. The presence of the chlorophenyl moiety enhances its interaction with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. Furthermore, the phenylacetamide group may modulate the activity of receptors or enzymes, influencing cellular pathways and biological responses.
Biological Activities
Research has indicated several key biological activities associated with this compound:
- Anticancer Properties : Studies have shown that derivatives of phenylacetamides exhibit cytotoxic effects against various cancer cell lines, including breast carcinoma (T47D), colon carcinoma (HT-29), and others. The compound's mechanism includes induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways such as ERK1/2 .
- Antimicrobial Activity : The compound has been investigated for its antimicrobial properties, showing effectiveness against certain bacterial strains and fungi. This activity is likely linked to the disruption of microbial cell membranes or interference with metabolic processes .
- Anti-inflammatory Effects : this compound has also been explored for its potential anti-inflammatory effects, contributing to pain relief in various models of inflammation .
Case Studies and Experimental Data
Several studies have provided insights into the biological activity of this compound:
-
Cytotoxicity Assays : In vitro assays using the MTT method revealed that this compound exhibits significant antiproliferative activity against cancer cells while sparing normal cells .
Cell Line IC50 (µM) Notes T47D (Breast) 5.5 Induces apoptosis via caspase activation HT-29 (Colon) 7.0 Inhibits cell cycle progression Jurkat E6.1 (T-cell) 6.8 Shows selective toxicity - Mechanistic Studies : Western blot analyses indicated that the compound inhibits key kinases involved in cell survival pathways, further supporting its role as an anticancer agent .
- Inflammation Models : Animal studies demonstrated that administration of this compound reduced markers of inflammation, suggesting a potential therapeutic application in chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-2-phenylacetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution, where a thiol group (from 4-chlorobenzenethiol) reacts with a chloroacetamide intermediate. Solvents like DMF or THF are optimal for facilitating the reaction at 60–80°C under nitrogen. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high yield and purity .
- Key Considerations : Monitor reaction progress using TLC and confirm product identity via H NMR and mass spectrometry.
Q. How can the crystal structure of this compound be determined?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is essential. Crystallize the compound from ethanol or DCM/hexane. Use SHELX programs (SHELXD for structure solution, SHELXL for refinement) to analyze diffraction data .
- Key Considerations : Intramolecular C–H···O or N–H···O interactions may influence crystal packing; hydrogen-bonding networks should be mapped to validate stability .
Q. What spectroscopic techniques are critical for structural validation?
- Methodology : Combine H/C NMR (in DMSO-d or CDCl), FT-IR (amide C=O stretch ~1650–1700 cm), and high-resolution mass spectrometry (HRMS) .
- Key Considerations : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities in peak assignments.
Advanced Research Questions
Q. How can contradictions in crystallographic and spectroscopic data be resolved?
- Methodology : Cross-validate SCXRD data with solid-state NMR or Raman spectroscopy to address discrepancies in bond lengths/conformations. For example, SHELXL refinement parameters (e.g., thermal displacement factors) must align with observed hydrogen-bonding motifs .
- Case Study : A 2021 study resolved conflicting data for a related acetamide by re-examining twinning or disorder in the crystal lattice using SHELXE .
Q. What experimental design strategies optimize bioactivity studies of this compound?
- Methodology : Use the compound as a precursor for bioactive derivatives (e.g., triazole or pyrimidine hybrids). Employ Click chemistry or Suzuki coupling for functionalization. Assess in vitro activity against target enzymes (e.g., kinases) via fluorescence-based assays .
- Key Considerations : Control steric effects from the 4-chlorophenyl group during derivatization, as it may hinder binding interactions.
Q. How do solvent polarity and reaction kinetics influence synthesis yield?
- Methodology : Perform kinetic studies under varying solvents (polar aprotic vs. protic) and temperatures. Use HPLC to quantify intermediates and optimize reaction time. A 2018 study achieved 85% yield in DMF by reducing side reactions (e.g., oxidation of the sulfanyl group) .
- Data Analysis : Apply Arrhenius plots to determine activation energy and identify rate-limiting steps.
Q. What computational tools predict intermolecular interactions in co-crystals?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
